molecular formula C7H6F2O B572946 2,5-Difluoro-4-methylphenol CAS No. 1260892-16-7

2,5-Difluoro-4-methylphenol

Cat. No.: B572946
CAS No.: 1260892-16-7
M. Wt: 144.121
InChI Key: POVDBTRPTZXCDG-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylphenol is an organic compound with the molecular formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and a methyl group is attached at the 4 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoro-4-methylphenol can be synthesized through several methods. One common approach involves the selective fluorination of 4-methylphenol (p-cresol). The process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution at the 2 and 5 positions.

Another method involves the Suzuki–Miyaura coupling reaction, where a difluoroboronic acid derivative is coupled with a halogenated phenol precursor in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern and is widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

2,5-Difluoro-4-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-6-methylphenol
  • 2,6-Difluoro-4-methylphenol
  • 2,5-Difluoro-3-methylphenol

Uniqueness

2,5-Difluoro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 5 positions enhances its stability and reactivity compared to other methylphenol derivatives. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

2,5-difluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVDBTRPTZXCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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